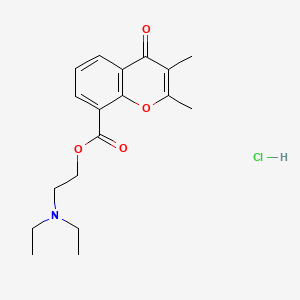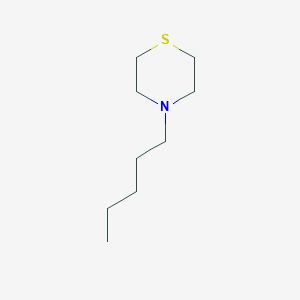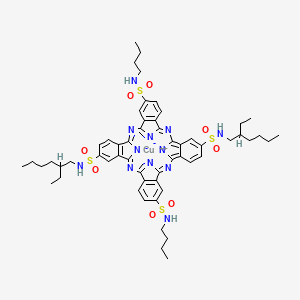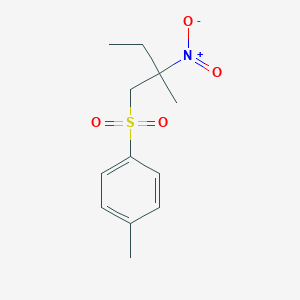
1,1-Dibromo-N,N,N',N',N'',N''-hexamethyl-lambda~5~-phosphanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine is a chemical compound characterized by the presence of bromine and phosphorus atoms within its structure
Méthodes De Préparation
The synthesis of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine typically involves the bromination of precursor compounds. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source under mild reaction conditions . This process does not require a catalyst or external oxidant, making it relatively straightforward and efficient.
Industrial production methods may involve the use of large-scale bromination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of solvents like dichloromethane and reagents such as potassium bromide and orthoperiodic acid can facilitate the bromination process .
Analyse Des Réactions Chimiques
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus atom can change its oxidation state.
Addition Reactions: The compound can add to alkenes and alkynes, forming new carbon-bromine bonds.
Common reagents used in these reactions include dimethyl sulfoxide, oxalyl bromide, and tetrabutylammonium bromide . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Applications De Recherche Scientifique
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the bromination of alkenes and alkynes.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biochemical studies.
Industry: Used in the production of flame retardants and other specialty chemicals due to its bromine content.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds. This reactivity is facilitated by the presence of the phosphorus atom, which can stabilize the transition states during the reaction .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,1-Dibromoethane: Used as a fuel additive and soil fumigant.
1,2-Dibromoethane: Known for its use in leaded gasoline and as a pesticide.
Poly(N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide): Effective catalyst for organic synthesis.
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine is unique due to its hexamethyl-lambda~5~-phosphanetriamine core, which imparts distinct reactivity and stability compared to other dibromo compounds.
Propriétés
Numéro CAS |
71925-24-1 |
|---|---|
Formule moléculaire |
C6H18Br2N3P |
Poids moléculaire |
323.01 g/mol |
Nom IUPAC |
N-[dibromo-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H18Br2N3P/c1-9(2)12(7,8,10(3)4)11(5)6/h1-6H3 |
Clé InChI |
INCDQKZMBXHUFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(N(C)C)(N(C)C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)



![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)

![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)


![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)



